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molecular formula C8H8N2O5 B8678609 4-Nitrophenyl methoxycarbamate

4-Nitrophenyl methoxycarbamate

Cat. No. B8678609
M. Wt: 212.16 g/mol
InChI Key: LLZMDJULRKLFLI-UHFFFAOYSA-N
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Patent
US09227971B2

Procedure details

Methoxylamine hydrochloride (1.00 g, 12.0 mmol) was suspended in a mixture of dry pyridine (0.97 mL, 12.0 mmol) and dichloromethane (24 mL), and a solution of 4-nitrophenyl chlorocarbonate (2.41 g, 12.0 mmol) in dichloromethane (12 mL) was added over 30 min with stirring. The resulting heavy white suspension was warmed to reflux, refluxed for 6 h, and cooled to room temperature. The suspension was diluted with dichloromethane and washed with 1M HCl, keeping the emulsion with the aqueous layer, and the aqueous layer was re-extracted with dichloromethane. The combined organic phase was washed with water, saturated aqueous sodium bicarbonate and brine, keeping any emulsions with the aqueous layer, and then dried over magnesium sulfate and concentrated under reduced pressure. The crude product was purified by chromatography (90 g silica gel, 20-40% EtOAc/hexanes) to give the title compound (0.92 g) as a white crystalline solid. A second set of less pure product fractions was isolated to give additional product (0.21 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[O:2]([NH2:4])[CH3:3].N1C=CC=CC=1.[C:11](Cl)(=[O:22])[O:12][C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1>ClCCl>[CH3:3][O:2][NH:4][C:11](=[O:22])[O:12][C:13]1[CH:14]=[CH:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.O(C)N
Name
Quantity
0.97 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
24 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.41 g
Type
reactant
Smiles
C(OC1=CC=C(C=C1)[N+](=O)[O-])(=O)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting heavy white suspension was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 h
Duration
6 h
WASH
Type
WASH
Details
washed with 1M HCl
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was re-extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic phase was washed with water, saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (90 g silica gel, 20-40% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
CONC(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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